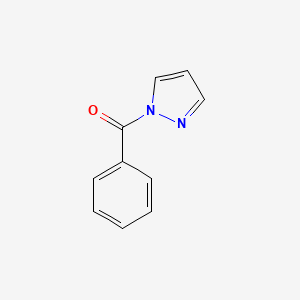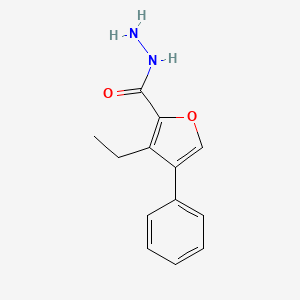![molecular formula C13H14Cl2CuN4 B12873795 Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)
Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- is a coordination compound that features copper as the central metal ion coordinated with two chloride ions and a ligand composed of 2,2-(2-imidazolidinylidene)bis[pyridine]
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- typically involves the reaction of copper(II) chloride with the ligand 2,2-(2-imidazolidinylidene)bis[pyridine] in an appropriate solvent. The reaction is usually carried out under ambient conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- can undergo various types of chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, potentially altering its oxidation state.
Substitution: Ligand exchange reactions can occur, where the coordinated ligands are replaced by other ligands.
Coordination: The compound can form additional coordination bonds with other molecules or ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands. Reaction conditions can vary widely depending on the desired transformation, but typical conditions include ambient temperature and the use of solvents such as acetonitrile or dichloromethane .
Major Products
The major products formed from reactions involving Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may produce new coordination compounds with different ligands .
科学的研究の応用
Chemistry
In chemistry, Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- is used as a catalyst in various organic transformations. Its ability to facilitate reactions such as cross-coupling and oxidation makes it valuable in synthetic chemistry .
Biology and Medicine
The compound has shown potential in biological and medicinal applications, particularly in the development of antitumor agents. Studies have demonstrated its cytotoxic activity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Industry
In industrial applications, Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- can be used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are leveraged to improve the efficiency and selectivity of various chemical processes .
作用機序
The mechanism by which Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- exerts its effects involves the coordination of the copper center with target molecules. This coordination can activate or stabilize reactive intermediates, facilitating various chemical transformations. In biological systems, the compound may interact with cellular components, leading to cytotoxic effects through mechanisms such as DNA binding or enzyme inhibition .
類似化合物との比較
Similar Compounds
Copper(II) complexes with 2,2’-bipyridine: These compounds also feature copper coordinated with nitrogen-containing ligands and exhibit similar catalytic and biological activities.
Copper(II) complexes with 1,10-phenanthroline: These complexes are known for their antitumor properties and are structurally similar to Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-.
Uniqueness
Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and selectivity in various applications, making it a valuable addition to the family of copper coordination compounds .
特性
分子式 |
C13H14Cl2CuN4 |
|---|---|
分子量 |
360.7 g/mol |
IUPAC名 |
dichlorocopper;2-(2-pyridin-2-ylimidazolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H14N4.2ClH.Cu/c1-3-7-14-11(5-1)13(16-9-10-17-13)12-6-2-4-8-15-12;;;/h1-8,16-17H,9-10H2;2*1H;/q;;;+2/p-2 |
InChIキー |
RFDKHEOUDFNKLC-UHFFFAOYSA-L |
正規SMILES |
C1CNC(N1)(C2=CC=CC=N2)C3=CC=CC=N3.Cl[Cu]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)
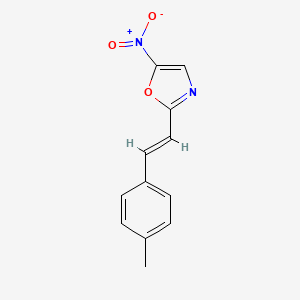
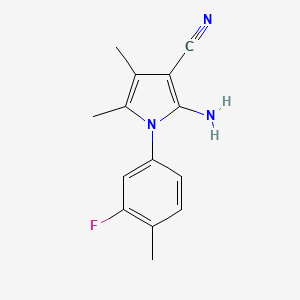
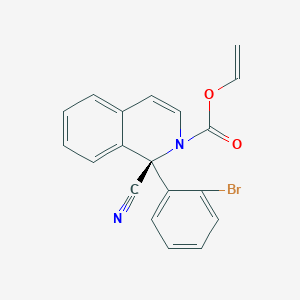

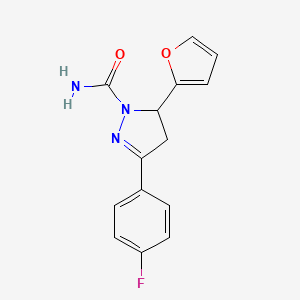
![2-(Methylthio)benzo[d]oxazole-6-acetic acid](/img/structure/B12873746.png)
![1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one](/img/structure/B12873749.png)
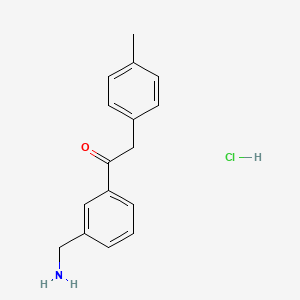

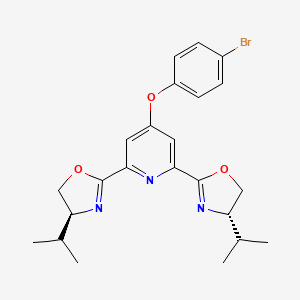
![2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12873771.png)
